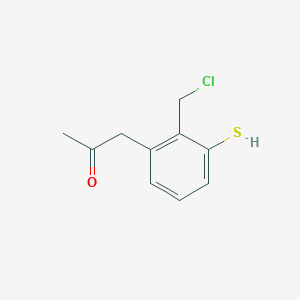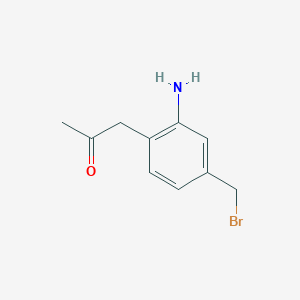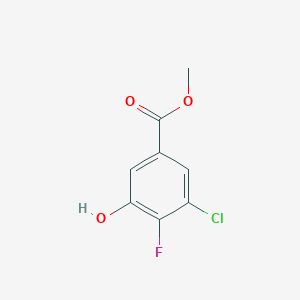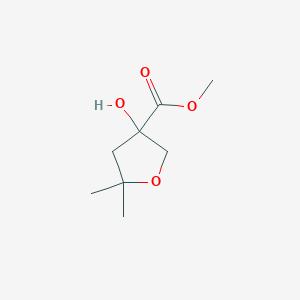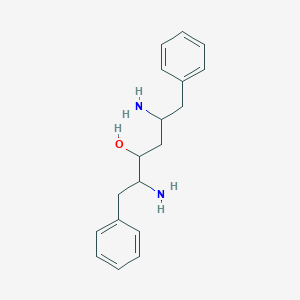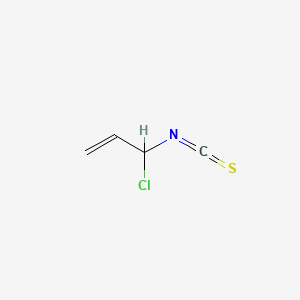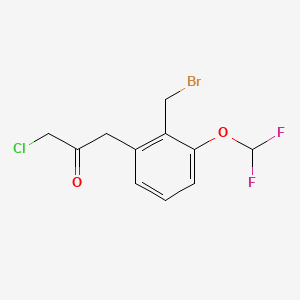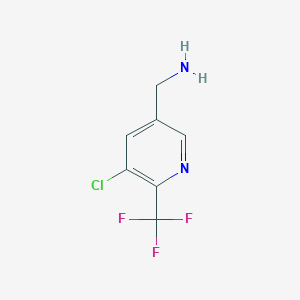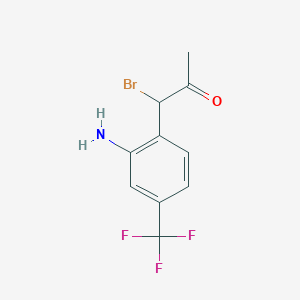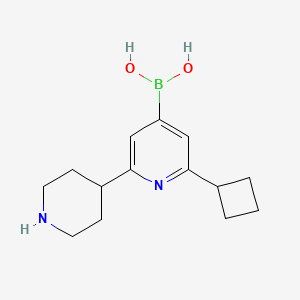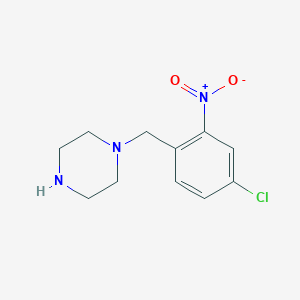
(3-Methoxy-3-methylhex-5-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-3-methylhex-5-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a (3-methoxy-3-methylhex-5-en-1-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxy-3-methylhex-5-en-1-yl)benzene typically begins with benzene and appropriate alkylating agents.
Reaction Conditions: The alkylation reaction can be carried out under Friedel-Crafts conditions using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Methoxy-3-methylhex-5-en-1-yl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (3-methoxy-3-methylhex-5-en-1-yl)benzoic acid.
Reduction: Formation of (3-methoxy-3-methylhexane-1-yl)benzene.
Substitution: Formation of halogenated derivatives such as (3-methoxy-3-methylhex-5-en-1-yl)chlorobenzene.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3-Methoxy-3-methylhex-5-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interaction of aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-Methoxy-3-methylhex-5-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- (3-Methoxy-3-methylhex-5-en-1-yl)toluene
- (3-Methoxy-3-methylhex-5-en-1-yl)phenol
- (3-Methoxy-3-methylhex-5-en-1-yl)aniline
Uniqueness:
- Structural Features: The presence of the (3-methoxy-3-methylhex-5-en-1-yl) group imparts unique chemical and physical properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds.
Propiedades
Número CAS |
100696-95-5 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(3-methoxy-3-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C14H20O/c1-4-11-14(2,15-3)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
Clave InChI |
ITPRFHHDDLPZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)(CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


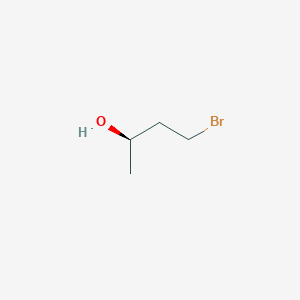
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
